molecular formula C13H12N2O2 B8288761 5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid

5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B8288761
M. Wt: 228.25 g/mol
InChI Key: AGCMFKXVUBCFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-(4-ethenylphenyl)-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c1-3-10-4-6-11(7-5-10)15-9(2)12(8-14-15)13(16)17/h3-8H,1H2,2H3,(H,16,17)

InChI Key

AGCMFKXVUBCFBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrahydrofuran (10 ml) was added to 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.5 g) described in Reference Example 26(1), palladium (II) acetate (108 mg), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (S-Phos) (198 mg), vinylboronic acid pinacol ester (1.04 g) and tripotassium phosphate (2.6 g), and stirred at 100° C. for 7 hours. Water was added to the reaction solution, extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue was purified with silica gel column chromatography (n-hexane/ethyl acetate). 4N Aqueous solution of sodium hydroxide (4 ml) and ethanol (10 ml) were added to the purified yellow oily product, stirred at 80° C. for two hours and the reaction solution was washed with ethyl acetate. 1N Hydrochloric acid aqueous solution was added to the aqueous layer at 0° C., and the precipitated solid was washed with diethyl ether and water to give 5-methyl-1-(4-vinylphenyl)-1H-pyrazole-4-carboxylic acid (508 mg).
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
108 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.5 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six

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